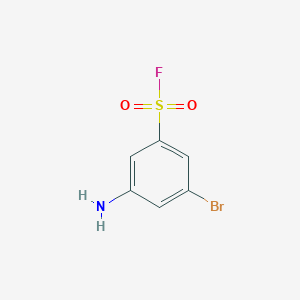

3-Amino-5-bromobenzenesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

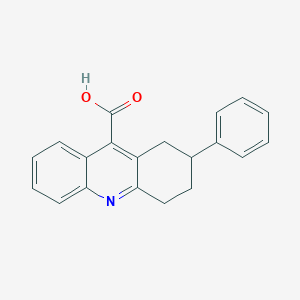

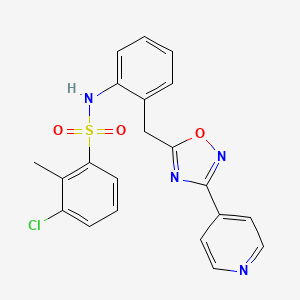

“3-Amino-5-bromobenzenesulfonyl fluoride” is a chemical compound with the molecular formula C6H5BrFNO2S . It has an average mass of 254.077 Da and a monoisotopic mass of 252.920837 Da .

Molecular Structure Analysis

The molecular structure of “3-Amino-5-bromobenzenesulfonyl fluoride” consists of a benzene ring with an amino group (NH2) and a bromobenzenesulfonyl fluoride group attached to it . The InChI code for this compound is 1S/C6H5BrFNO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H,9H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5-bromobenzenesulfonyl fluoride” include a high Lewis acidity and physical properties such as high surface area, mesoporosity, and nanosize . It’s also worth noting that the compound has a molecular weight of 254.08 and is typically stored at room temperature .

科学的研究の応用

Chemical Synthesis and Polymerization

- Aminobenzenesulfonyl fluorides, including compounds like 3-Amino-5-bromobenzenesulfonyl fluoride, are used in the synthesis of polymers and copolymers. These materials, bearing sulfonic acid groups, are synthesized through reactions with acrylic or methacrylic acid chloride or with vinyl isocyanate to obtain substituted acrylamides or vinylureas. These can then be polymerized or copolymerized with other vinyl monomers (Hart & Timmerman, 1960).

Enzyme Inhibition

- Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, which can be synthesized from compounds like 3-Amino-5-bromobenzenesulfonyl fluoride, have been explored as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the life cycle of the bacterium, and such inhibitors could potentially lead to new antimycobacterial agents (Ceruso et al., 2014).

Photocatalytic Fluorination

- The compound has applications in photocatalytic fluorination processes. This involves the use of a photocatalyst in combination with fluorine atom transfer reagents for the fluorination of unactivated C-H bonds in organic molecules. This process is crucial in medicinal chemistry for the creation of fluorinated organic molecules, including natural products and fluorinated amino acid derivatives (Halperin et al., 2014).

Analytical Applications

- In analytical chemistry, derivatives of aminobenzenesulfonyl fluorides are used as fluorogenic reagents for the determination of amino acids. These reagents react with amino compounds to form derivatives that are detectable at very low concentrations, which is important in various analytical methods, such as capillary electrophoresis (Imai & Watanabe, 1981).

Catalysis in Organic Synthesis

- The compound is utilized in catalysis for organic synthesis. For example, it is involved in copper-catalyzed intermolecular aminoazidation of alkenes, providing an efficient approach to vicinal amino azides which can be transformed into other valuable amine derivatives. This process uses commercially available derivatives of aminobenzenesulfonyl fluorides as nitrogen-radical precursors (Zhang & Studer, 2014).

Peptide Synthesis

- The reactivity of the sulfonyl fluoride group in compounds like 3-Amino-5-bromobenzenesulfonyl fluoride plays a significant role in peptide synthesis. The properties of anhydrous hydrogen fluoride as a reagent for the acidolysis of various protective groups in amino acids have been extensively studied, indicating its utility in peptide synthesis (Sakakibara et al., 1967).

Safety and Hazards

将来の方向性

While the future directions of “3-Amino-5-bromobenzenesulfonyl fluoride” are not explicitly mentioned in the search results, it’s worth noting that fluoride shuttle batteries (FSBs), which use defluorination of metal fluorides and fluorination of metals, are considered as candidates of next-generation batteries with high energy densities .

特性

IUPAC Name |

3-amino-5-bromobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSVLHXMOMFFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromobenzenesulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2820906.png)

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)